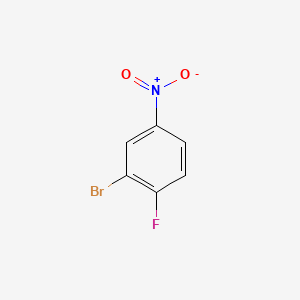
3-Bromo-4-fluoronitrobenzene
Cat. No. B1266112
Key on ui cas rn:
701-45-1
M. Wt: 220 g/mol
InChI Key: FAWMTDSAMOCUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07563900B2
Procedure details


In a 20 L 4-necked RB flask, fitted with a mechanical stirrer, reflux condenser, add DM water (550 ml), conc. Sulphuric acid (6.2 L, 113 M), 4-fluronitrobenzene(1.0 kg, 7.09 M) at 25-35° C. under stirring. The reaction mixture was cooled to 10° C. and bromine (1.13 kg, 7.06 M) was added to reaction mixture under stirring. The reaction mixture was brought to temp. 25-35° C., silver sulfate (1.1 kg, ˜3.53 M) was added in one portion to the reaction mixture at 25-35° C. and maintained for 30-32 h under stirring. Monitor the progress of the reaction by GC and after ascertaining completion, the reaction mixture was poured slowly into ice cold water (12 L) and dichloromethane (12 L) mixture. Filter the insoluble and wash the inorganic with dichloromethane (2 L). Combine the organic layer, wash with 10% sodium bicarbonate (3 L), water (5 L). The dichloromethane layer was distilled below 40° C. under vacuum and add n-Hexane (4.5 L) to the residue. The resulting mass was stirred at 25-35° C. for 4-5 hr, filter the product and dried in vacuum oven below 35° C. till LOD reaches <1%. The dried product appears as white lustrous crystalline solid, weighs about 1.1-1.2 kg, yield 70-77%, purity 97-98% by HPLC, m.p. 56-58° C. The structure assigned to the product is in agreement with spectral data.




[Compound]
Name
ice
Quantity
12 L
Type
reactant
Reaction Step Three



Yield
70%
Identifiers


|
REACTION_CXSMILES
|
O.S(=O)(=O)(O)O.[F:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1.[Br:17]Br>S([O-])([O-])(=O)=O.[Ag+2].ClCCl>[Br:17][C:9]1[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:8]=1[F:7] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
550 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
6.2 L
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
1.13 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
12 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
12 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
1.1 kg
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ag+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 20 L 4-necked RB flask, fitted with a mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained for 30-32 h
|
|
Duration
|
31 (± 1) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Monitor the progress of the reaction by GC
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the insoluble and
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the inorganic with dichloromethane (2 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
Combine the organic layer, wash with 10% sodium bicarbonate (3 L), water (5 L)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The dichloromethane layer was distilled below 40° C. under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add n-Hexane (4.5 L) to the residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mass was stirred at 25-35° C. for 4-5 hr
|
|
Duration
|
4.5 (± 0.5) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuum oven below 35° C. till LOD
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(C=CC(=C1)[N+](=O)[O-])F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
